Tributyltetradecylphosphonium chloride (TTPC), CAS No. 81741-28-8, is a quaternary phosphonium salt, a class of compounds recognized for higher thermal and chemical stability compared to their quaternary ammonium analogues. This asymmetric structure, combining three butyl chains and one long tetradecyl chain, results in a material with high surface activity, water solubility, and utility as a biocide and phase-transfer catalyst in industrial water treatment and chemical synthesis. Its performance characteristics are a direct consequence of this specific alkyl chain configuration and the chloride counter-ion, making it non-interchangeable with other phosphonium salts or common surfactants for many process-sensitive applications.
Substituting Tributyltetradecylphosphonium chloride with other phosphonium salts or more common ammonium-based phase-transfer catalysts like Aliquat 336 is often operationally unviable. The specific combination of three butyl groups and one tetradecyl group dictates critical physical properties such as viscosity and solubility, which in turn control handling, formulation, and mass transfer rates. Swapping the chloride for another anion, such as bis(trifluoromethylsulfonyl)imide, can dramatically alter thermal stability by over 100 °C, while changing the cation structure affects catalytic activity and lipophilicity. Ammonium-based alternatives, while often cheaper, are susceptible to Hofmann elimination under basic, high-temperature conditions—a degradation pathway to which phosphonium salts are resistant, ensuring greater process stability and catalyst longevity.
Quaternary phosphonium salts, including Tributyltetradecylphosphonium chloride, exhibit fundamentally greater thermal and chemical stability compared to widely used quaternary ammonium salts such as Aliquat 336. This is because phosphonium salts are not susceptible to Hofmann elimination, a common degradation pathway for ammonium salts in the presence of base and heat. This structural stability allows for operations at higher temperatures and under more strongly basic conditions without catalyst decomposition, leading to improved process robustness and reduced impurity formation.
| Evidence Dimension | Degradation Pathway Susceptibility |
| Target Compound Data | Not susceptible to Hofmann elimination |
| Comparator Or Baseline | Quaternary Ammonium Salts (e.g., Aliquat 336): Prone to Hofmann elimination |
| Quantified Difference | Qualitative but mechanistically absolute difference in degradation pathway |
| Conditions | Strongly basic media and/or elevated temperatures |
This provides a wider, more robust operational window for high-temperature or base-catalyzed reactions, increasing process reliability and catalyst lifetime over common ammonium-based alternatives.
In supported ionic liquid membrane (SILM) systems for CO2/N2 separation, Tributyltetradecylphosphonium chloride ([P44414][Cl]) demonstrates significantly higher CO2 solubility compared to N2. Experimental measurements show a CO2 solubility of 9.79 x 10⁻² cm³(STP) cm⁻³ cmHg⁻¹, which is over 51 times greater than the N2 solubility of 0.19 x 10⁻² cm³(STP) cm⁻³ cmHg⁻¹ in the same ionic liquid. This high selectivity is a key performance indicator for its use as a solvent in post-combustion CO2 capture processes.
| Evidence Dimension | Gas Solubility in Pure Ionic Liquid |
| Target Compound Data | CO2 Solubility: 9.79 (± 0.47) x 10⁻² cm³(STP) cm⁻³ cmHg⁻¹ |
| Comparator Or Baseline | N2 Solubility (in same IL): 0.19 (± 0.001) x 10⁻² cm³(STP) cm⁻³ cmHg⁻¹ |
| Quantified Difference | 51.5x higher solubility for CO2 over N2 |
| Conditions | Supported Ionic Liquid Membrane (SILM) system |
This high solubility selectivity for CO2 is a critical parameter for buyers developing more efficient flue gas separation and carbon capture technologies, favoring this compound over less selective solvents.
Viscosity is a critical parameter for fluid handling, mixing efficiency, and processability. For a 5% aqueous solution of Tributyltetradecylphosphonium chloride, the kinematic viscosity is specified to be within the range of 55-65 mm²/s at 25°C. This contrasts with other ionic liquids where viscosity can vary dramatically based on alkyl chain length; for instance, increasing the alkyl chain length on a phosphonium cation generally leads to an increase in viscosity due to stronger van der Waals interactions. This defined viscosity provides a reliable baseline for engineering calculations related to pumping, agitation, and formulation development.
| Evidence Dimension | Kinematic Viscosity |
| Target Compound Data | 55-65 mm²/s |
| Comparator Or Baseline | General trend: Viscosity of phosphonium ILs increases with cation alkyl chain length. |
| Quantified Difference | Provides a specific, quantitative handling parameter not always available for less common analogues. |
| Conditions | 5% aqueous solution at 25°C |
Procuring this compound with a specified viscosity range reduces process variability and ensures consistent fluid handling behavior, which is critical for reproducible manufacturing and application performance.
For chemical syntheses requiring elevated temperatures or strongly basic conditions, the inherent chemical and thermal stability of the phosphonium cation makes it a more reliable choice than ammonium-based catalysts like Aliquat 336. Its resistance to Hofmann elimination prevents catalyst degradation, ensuring higher yields, better product purity, and a longer catalyst lifetime in demanding industrial processes.
The demonstrated high solubility and selectivity for CO2 over N2 makes this compound a strong candidate for developing advanced carbon capture systems. Researchers and engineers working on supported ionic liquid membranes (SILMs) or solvent-based absorption processes for flue gas treatment can leverage this property to achieve more efficient gas separation compared to less selective materials.
As an active ingredient in non-oxidizing biocides, TTPC is effective for controlling microbial slime and sulfate-reducing bacteria in industrial water systems, such as cooling towers and oilfield injection waters. Its high surface activity aids in biofilm removal, and its performance is not degraded by system pH or UV light, offering a robust solution for challenging water treatment scenarios.
Corrosive;Acute Toxic;Irritant;Environmental Hazard